3-(4-Fluoro-3-methylphenyl)-3-pentanol
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Overview
Description
3-(4-Fluoro-3-methylphenyl)-3-pentanol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-pentanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and 1-pentanol.
Grignard Reaction: The aldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: 3-(4-Fluoro-3-methylphenyl)-3-pentanone.
Reduction: Various alcohol derivatives depending on the specific reducing agent used.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-3-methylphenyl)-3-pentanol exerts its effects involves interactions with specific molecular targets. The fluoro group enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various signaling pathways and enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-methylphenyl)-3-pentanol: Similar structure but with a chloro substituent instead of a fluoro group.
3-(4-Methylphenyl)-3-pentanol: Lacks the fluoro substituent, affecting its chemical properties and reactivity.
Uniqueness
3-(4-Fluoro-3-methylphenyl)-3-pentanol is unique due to the presence of the fluoro group, which significantly influences its chemical reactivity and potential applications. The fluoro substituent can enhance the compound’s stability and bioavailability, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-12(14,5-2)10-6-7-11(13)9(3)8-10/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQJLYFQCJWVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C=C1)F)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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